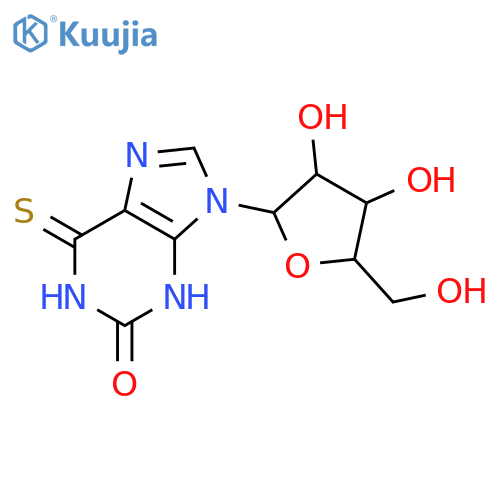Cas no 24386-76-3 (6-Thioxanthosine)

6-Thioxanthosine structure
商品名:6-Thioxanthosine
6-Thioxanthosine 化学的及び物理的性質
名前と識別子
-
- Xanthosine, 6-thio-
- 6-Thioxanthosine
- 24386-76-3
- DTXSID10947250
- NSC108597
- 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-sulfanylidene-3H-purin-2-one
- 9-[3, 4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-sulfanylidene-3H-purin-2-one
- NSC-108597
- 9-Pentofuranosyl-6-sulfanyl-9H-purin-2-ol
- ZINC01700824
- SCHEMBL6673147
- (2R,3R,4S,5R)-2-(2-hydroxy-6-sulfanyl-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
-
- インチ: InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)20/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20)
- InChIKey: NWYWQXDBECLBTR-UHFFFAOYSA-N
- ほほえんだ: C1(N2C3=C(C(NC(N3)=O)=S)N=C2)OC(CO)C(O)C1O
計算された属性
- せいみつぶんしりょう: 300.053
- どういたいしつりょう: 300.053
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 438
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 161A^2
- 疎水性パラメータ計算基準値(XlogP): _0.9
じっけんとくせい
- 密度みつど: 2.18
- ふってん: 787.1°Cat760mmHg
- フラッシュポイント: 429.8°C
- 屈折率: 1.947
- PSA: 168.48000
- LogP: -1.60630
6-Thioxanthosine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T385850-1000mg |
6-Thioxanthosine |
24386-76-3 | 1g |
$1533.00 | 2023-05-17 | ||
| TRC | T385850-1g |
6-Thioxanthosine |
24386-76-3 | 1g |
$ 1270.00 | 2022-06-02 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-472668-100 mg |
6-Thioxanthosine, |
24386-76-3 | 100MG |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-472668-100mg |
6-Thioxanthosine, |
24386-76-3 | 100mg |
¥2708.00 | 2023-09-05 | ||
| TRC | T385850-2.5g |
6-Thioxanthosine |
24386-76-3 | 2.5g |
$ 4500.00 | 2023-09-05 | ||
| TRC | T385850-100mg |
6-Thioxanthosine |
24386-76-3 | 100mg |
$196.00 | 2023-05-17 |
6-Thioxanthosine 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
24386-76-3 (6-Thioxanthosine) 関連製品
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
